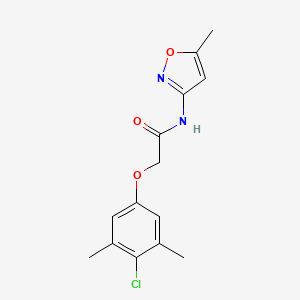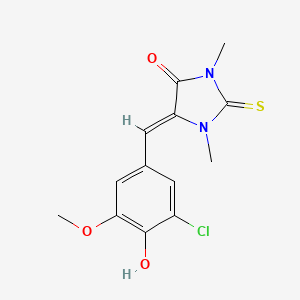![molecular formula C14H13IN2O2S B4818011 N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4818011.png)
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide
Vue d'ensemble
Description
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of salt and water across cell membranes, and mutations in this protein cause cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and intestine. CFTRinh-172 has been extensively studied as a research tool to investigate the role of CFTR in normal physiology and disease pathogenesis.
Mécanisme D'action
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide selectively blocks the CFTR chloride channel by binding to a site on the channel that is distinct from the ATP-binding site. It has been proposed that N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide stabilizes the channel in a closed conformation, preventing the movement of ions across the membrane.
Biochemical and Physiological Effects:
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to inhibit CFTR-mediated chloride secretion in a dose-dependent manner in a variety of cell types. It has also been shown to reduce the volume of airway surface liquid in human bronchial epithelial cells, which is a key feature of CF lung disease. In addition, N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to reduce the secretion of bicarbonate in pancreatic duct cells, which is important for the regulation of pancreatic enzyme secretion.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a highly specific inhibitor of CFTR chloride channel function, which makes it a valuable tool for studying the role of CFTR in normal physiology and disease pathogenesis. However, it should be noted that N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is not a perfect inhibitor, and some residual CFTR function may remain in the presence of the drug. In addition, N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel (CaCC), which may complicate the interpretation of experimental results.
Orientations Futures
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively studied as a research tool, and its use has led to significant advances in our understanding of CFTR function and dysfunction. However, there are still many unanswered questions regarding the role of CFTR in normal physiology and disease pathogenesis. Future research directions could include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other organ systems, such as the kidney and liver, and the development of new therapies for CF that target CFTR function.
Applications De Recherche Scientifique
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been widely used as a research tool to investigate the role of CFTR in normal physiology and disease pathogenesis. It has been shown to inhibit CFTR-mediated chloride secretion in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has also been used to study the functional consequences of CFTR mutations, such as the ΔF508 mutation, which is the most common mutation in CF patients.
Propriétés
IUPAC Name |
N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2S/c1-8-7-11(9(2)6-10(8)15)16-14(20)17-13(18)12-4-3-5-19-12/h3-7H,1-2H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXMRYVRKKMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-2-phenylethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4817937.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4817948.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4817954.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4817960.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B4817961.png)
![4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4817980.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4817986.png)

![N-allyl-2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4817999.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818002.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B4818009.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4818013.png)